3-(Furan-2-ylmethylidene)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-ylmethylidene)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring substituted with a furan moiety. This compound is of interest due to its potential biological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethylidene)piperazine-2,5-dione can be achieved through various methods. One common approach involves the Ugi reaction, a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product. This reaction is typically carried out under mild conditions and can be followed by post-transformation steps to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ugi reactions followed by purification processes such as crystallization or chromatography. The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethylidene)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with different substitution patterns.
Substitution: The furan moiety can undergo electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives and furan derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
3-(Furan-2-ylmethylidene)piperazine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethylidene)piperazine-2,5-dione involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: Known for its anticancer activity.
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Exhibits antibreast cancer and anti-inflammatory properties.
Uniqueness
3-(Furan-2-ylmethylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furan moiety contributes to its reactivity and potential for diverse chemical transformations, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-(furan-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12) |
InChI Key |
PTQUYLDFHURNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CO2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.